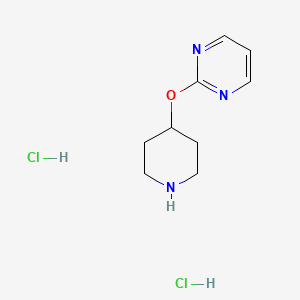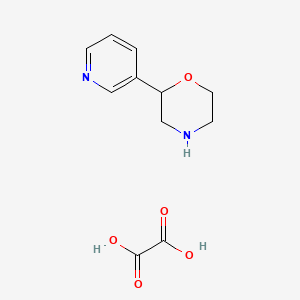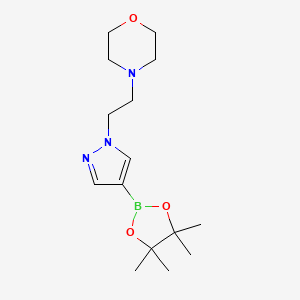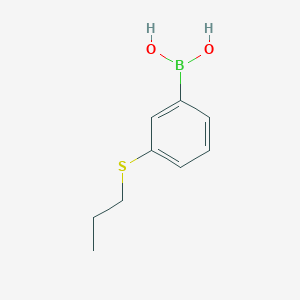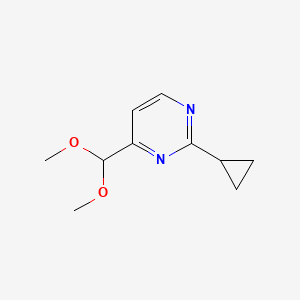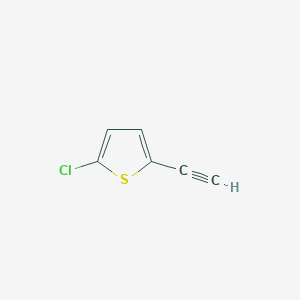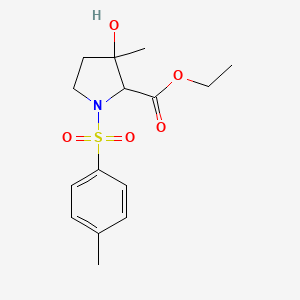
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate
Übersicht
Beschreibung
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C15H21NO5S . It belongs to the family of pyrrolidine carboxylic acid derivatives. Its structure consists of a pyrrolidine ring attached to a tosyl group, a hydroxyl group, a methyl group, and an ethyl ester group.
Synthesis Analysis
The synthesis of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate involves the use of 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU), ethyl vinyl ketone, and ethyl N-p-toluenesulfonylglycinate in THF . The synthesis routes and experiment details can be found in various sources .Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is characterized by a pyrrolidine ring attached to a tosyl group, a hydroxyl group, a methyl group, and an ethyl ester group. The average mass of the molecule is 327.396 Da and the mono-isotopic mass is 327.114044 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate is used in the synthesis of highly functionalized tetrahydropyridines. This is achieved through a phosphine-catalyzed [4 + 2] annulation process, which involves the compound acting as a 1,4-dipole synthon and undergoing annulation with N-tosylimines. This method results in excellent yields and complete regioselectivity, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
Oxidation Studies in Pyrrole Synthesis
This compound is also involved in the oxidation studies of pyrroles. An X-ray crystallographic and spectroscopic study indicated the formation of 2-hydroxy-2H-pyrroles during the synthesis of related compounds. This finding contributes to a better understanding of the chemical processes and structures in pyrrole synthesis (Cirrincione et al., 1987).
Role in Synthesizing Pyrano[4,3-b]pyrans
The compound is instrumental in synthesizing derivatives like ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate. This synthesis involves a one-pot three-component reaction, underscoring its versatility in organic synthesis and the potential for creating fluorinated fused heterocyclic compounds (Wang et al., 2012).
Intermediate for Pesticide Synthesis
It serves as an important intermediate in synthesizing pesticides, such as chlorantraniliprole. An expedient route for this synthesis has been described, highlighting its practical application in agrochemical production (Ju, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-hydroxy-3-methyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-4-21-14(17)13-15(3,18)9-10-16(13)22(19,20)12-7-5-11(2)6-8-12/h5-8,13,18H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJJLVJTVQPWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1S(=O)(=O)C2=CC=C(C=C2)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577895 | |
| Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-3-methyl-1-tosylpyrrolidine-2-carboxylate | |
CAS RN |
3284-52-4 | |
| Record name | Ethyl 3-hydroxy-3-methyl-1-(4-methylbenzene-1-sulfonyl)prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


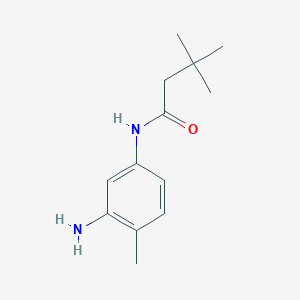
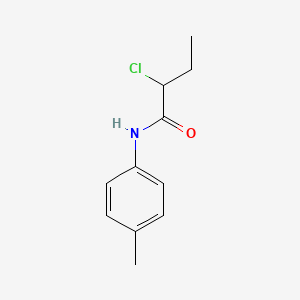
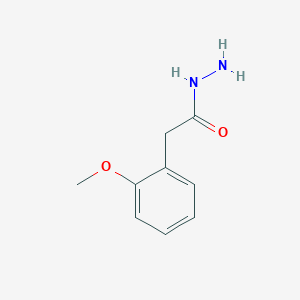
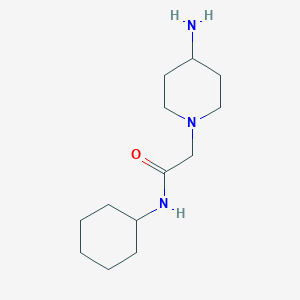
![3H-Imidazo[4,5-b]pyridine-2-methanamine](/img/structure/B1369207.png)
